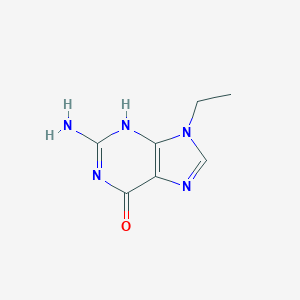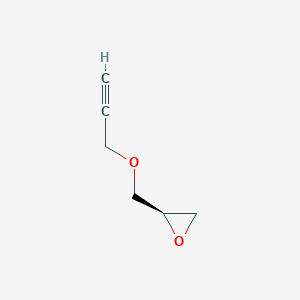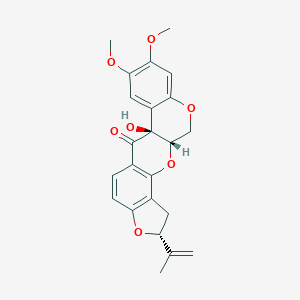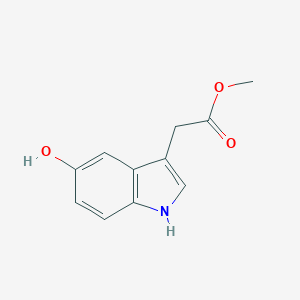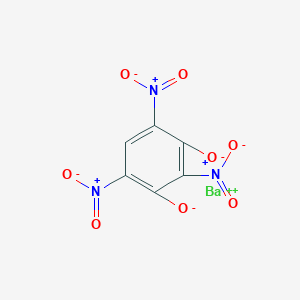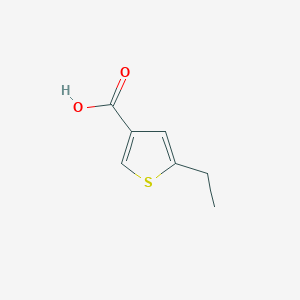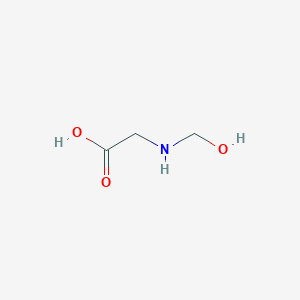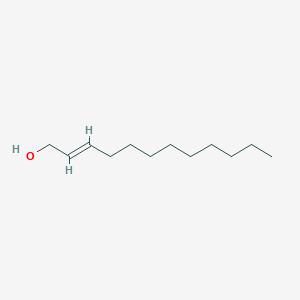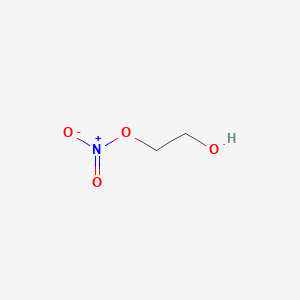![molecular formula C16H28 B106042 Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene CAS No. 18208-94-1](/img/structure/B106042.png)
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene (HBCD) is a cyclic organic compound that has been widely studied for its potential applications in various fields. HBCD is a highly stable compound that has a unique structure, which makes it an ideal candidate for a range of scientific research applications.
Mecanismo De Acción
The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, but it is believed to be related to its unique structure. Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has a cyclic structure that allows it to interact with other molecules in a specific way, which may be responsible for its potential applications in various fields.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene are not well understood, but studies have shown that it can have a range of effects on living organisms. In animal studies, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been shown to have potential neurotoxic effects, as well as effects on the immune system and reproductive system. However, more research is needed to fully understand the effects of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, including its stability, unique structure, and potential applications in various fields. However, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely.
Direcciones Futuras
There are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications in material science, environmental science, and medicinal chemistry. Additionally, more research is needed to fully understand the mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene and its potential effects on living organisms. Finally, there is a need for the development of safer and more efficient methods for synthesizing and working with Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene in lab experiments.
Conclusion:
In conclusion, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is a cyclic organic compound that has been widely studied for its potential applications in various fields. The synthesis method of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene involves catalytic hydrogenation of cyclododecatriene, and its potential applications include material science, environmental science, and medicinal chemistry. The mechanism of action of Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is not fully understood, and more research is needed to fully understand its potential effects on living organisms. While Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has several advantages as a compound for use in lab experiments, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to work with the compound safely. Finally, there are several future directions for research on Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene, including further studies on its potential applications and the development of safer and more efficient methods for working with the compound in lab experiments.
Métodos De Síntesis
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene can be synthesized by several methods, including catalytic hydrogenation of cyclododecatriene, cyclization of cyclododecatriene, and thermal decomposition of cyclododecatriene. The most common method for synthesizing Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene is catalytic hydrogenation of cyclododecatriene, which involves the use of a hydrogenation catalyst such as palladium or platinum.
Aplicaciones Científicas De Investigación
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been widely studied for its potential applications in various fields, including material science, environmental science, and medicinal chemistry. In material science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been used as a flame retardant in plastics, textiles, and other materials. In environmental science, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential impact on the environment, including its persistence in soil and water. In medicinal chemistry, Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene has been studied for its potential as a drug delivery agent and as a scaffold for the development of new drugs.
Propiedades
Número CAS |
18208-94-1 |
|---|---|
Nombre del producto |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Fórmula molecular |
C16H28 |
Peso molecular |
220.39 g/mol |
Nombre IUPAC |
tricyclo[8.6.0.02,9]hexadecane |
InChI |
InChI=1S/C16H28/c1-2-6-10-14-13(9-5-1)15-11-7-3-4-8-12-16(14)15/h13-16H,1-12H2 |
Clave InChI |
VJCXJWHLSRMECV-UHFFFAOYSA-N |
SMILES |
C1CCCC2C(CC1)C3C2CCCCCC3 |
SMILES canónico |
C1CCCC2C(CC1)C3C2CCCCCC3 |
Sinónimos |
Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



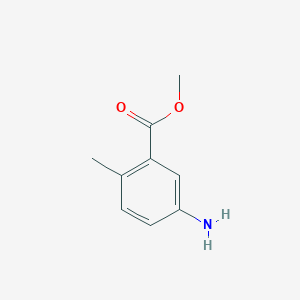
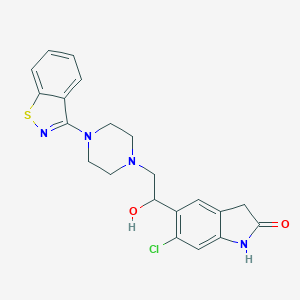
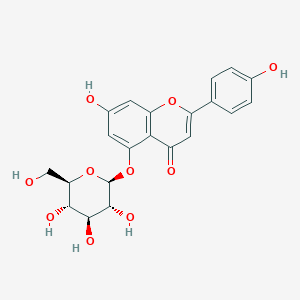
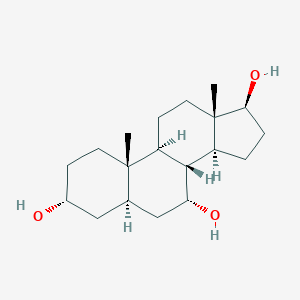
![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)
